CC-401: A Dual Inhibitor of JNK and DYRK1A/B - A Technical Guide
CC-401: A Dual Inhibitor of JNK and DYRK1A/B - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-401 is a small molecule inhibitor initially developed as a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). It demonstrates activity against all three JNK isoforms (JNK1, JNK2, and JNK3) and has been investigated for its potential in treating various diseases, including cancer and renal injury. Subsequent research has revealed that CC-401 also exhibits significant inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). This dual inhibitory profile complicates its mechanism of action in different cellular contexts, with its effects on β-cell replication being attributed to DYRK1A/B inhibition. This technical guide provides an in-depth overview of the mechanism of action of CC-401, detailing its effects on both JNK and DYRK1A/B signaling pathways, and includes a compilation of quantitative data and detailed experimental protocols.
Core Mechanism of Action: JNK Inhibition
CC-401 acts as a potent, ATP-competitive inhibitor of all three JNK isoforms.[1] By binding to the ATP-binding site of JNK, CC-401 prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1] Inhibition of c-Jun phosphorylation at serines 63 and 73 suppresses the transcriptional activity of the AP-1 (Activator Protein-1) complex, which plays a crucial role in inflammation, apoptosis, and cell proliferation.[2]
JNK Signaling Pathway
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by cellular stress signals such as inflammatory cytokines, UV irradiation, and osmotic shock. The pathway culminates in the activation of JNK, which then phosphorylates a variety of downstream targets to orchestrate the cellular stress response.
Off-Target Activity: DYRK1A/B Inhibition
While developed as a JNK inhibitor, studies have revealed that CC-401 also potently inhibits DYRK1A and DYRK1B.[3][4][5] This off-target activity is particularly relevant in the context of β-cell replication, where the effects of CC-401 are attributed to DYRK1A/B inhibition rather than JNK inhibition.[4][5] Inhibition of DYRK1A/B by CC-401 leads to the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor and destabilization of the cell cycle inhibitor p27Kip1, ultimately promoting cell cycle progression.[4][5]
DYRK1A/B Signaling in β-Cell Replication
DYRK1A/B are involved in a variety of cellular processes, including cell cycle regulation and neuronal development. In pancreatic β-cells, DYRK1A/B activity helps maintain a quiescent state. Inhibition of DYRK1A/B is a key mechanism for inducing β-cell proliferation.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of CC-401 against its primary and off-target kinases.
Table 1: Inhibitory Potency of CC-401 against JNK Isoforms
| Target | Ki (nM) |
| JNK1 | 25-50 |
| JNK2 | 25-50 |
| JNK3 | 25-50 |
| Data compiled from MedchemExpress.[1] |
Table 2: Inhibitory Potency of CC-401 against DYRK Isoforms
| Target | IC50 (nM) |
| DYRK1A | 370 |
| DYRK1B | 80 |
| Data from Abdolazimi et al., 2018.[5] |
Table 3: Selectivity Profile of CC-401
| Kinase | Selectivity (fold vs JNK) |
| p38 | >40 |
| ERK | >40 |
| IKK2 | >40 |
| Protein Kinase C | >40 |
| Lck | >40 |
| ZAP70 | >40 |
| Data compiled from MedchemExpress and Selleck Chemicals.[1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of CC-401. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Assay (ATP Competition)
This assay determines the potency of CC-401 in inhibiting the kinase activity of JNK or DYRK1A/B.
Materials:
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Recombinant active JNK or DYRK1A/B kinase
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Kinase-specific substrate (e.g., recombinant c-Jun for JNK, synthetic peptide like DYRKtide for DYRK1A/B)
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Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
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ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo assay)
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CC-401 stock solution in DMSO
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96-well plates
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Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
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Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add serial dilutions of CC-401 to the wells. Include a DMSO-only control.
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Pre-incubate the plate for 10-15 minutes at room temperature.
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Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the respective kinase.
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Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
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Stop the reaction according to the detection method (e.g., by adding a stop solution for radioactive assays or the ADP-Glo reagent).
-
Detect the level of substrate phosphorylation. For radioactive assays, this may involve separating the phosphorylated substrate from the unreacted ATP by SDS-PAGE and autoradiography. For the ADP-Glo assay, measure the luminescent signal.
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Plot the percentage of kinase inhibition versus the log of the CC-401 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of c-Jun Phosphorylation
This protocol is used to assess the inhibitory effect of CC-401 on the JNK signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., HK-2 human kidney epithelial cells)
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Cell culture medium and supplements
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JNK pathway activator (e.g., sorbitol, anisomycin, UV irradiation)
-
CC-401
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Treatment:
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Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of CC-401 (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
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Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes with sorbitol).
-
-
Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.
-
Compare the levels of c-Jun phosphorylation in CC-401-treated cells to the control cells.
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Clinical Development
A Phase I clinical trial of CC-401 for the treatment of refractory acute myeloid leukemia was initiated but has since been discontinued.[2][6] The reasons for the discontinuation have not been publicly disclosed.
Conclusion
CC-401 is a valuable research tool for studying JNK and DYRK1A/B signaling. Its dual inhibitory activity necessitates careful consideration when interpreting experimental results. While its clinical development has been halted, the compound continues to be used in preclinical research to elucidate the roles of its target kinases in various physiological and pathological processes. The data and protocols provided in this guide are intended to facilitate further research into the complex mechanism of action of CC-401.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CC-401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC-401 Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
